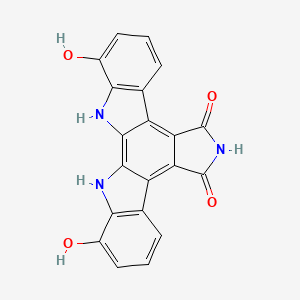

1,11-Dihydroxy-12,13-dihydro-5H-indolo(2,3-a)pyrrolo(3,4-c)carbazole-5,7(6H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

BE-13793C is a bioactive indole alkaloid metabolite, specifically an indolocarbazole alkaloid. It was discovered through a co-culturing approach involving the bacterium Streptomyces sp. MA37 and the Gram-negative bacterium Pseudomonas sp. This compound has shown significant anti-proliferative activity against certain cancer cell lines, making it a compound of interest in the field of medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of BE-13793C involves the co-culturing of Streptomyces sp. MA37 with Pseudomonas sp. in a co-culture chamber. This method allows the exchange of nutrients, metabolites, and other chemical cues between the two microorganisms, leading to the upregulation of several metabolites, including BE-13793C . The structure of BE-13793C was elucidated using Nuclear Magnetic Resonance (NMR) and mass spectrometry analyses .

Industrial Production Methods: Industrial production of BE-13793C is not well-documented, but the co-culturing approach used in laboratory settings could potentially be scaled up for industrial purposes. This method involves growing the microorganisms in large fermentation tanks under controlled conditions to maximize the yield of BE-13793C.

Analyse Chemischer Reaktionen

Types of Reactions: BE-13793C undergoes various chemical reactions, including oxidation and substitution reactions. These reactions are essential for modifying the compound to enhance its bioactivity or to create derivatives with different properties.

Common Reagents and Conditions: Common reagents used in the reactions involving BE-13793C include oxidizing agents and nucleophiles for substitution reactions. The specific conditions for these reactions depend on the desired outcome and the nature of the reagents used.

Major Products: The major products formed from the reactions of BE-13793C include various derivatives that retain the core indolocarbazole structure but have different functional groups attached. These derivatives are often tested for their biological activity to identify compounds with enhanced properties.

Wissenschaftliche Forschungsanwendungen

BE-13793C has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound for studying indolocarbazole alkaloids and their derivatives. In biology, BE-13793C is studied for its anti-proliferative activity against cancer cell lines, such as HT-29 colon cancer cells . In medicine, it holds potential as a lead compound for developing new anticancer drugs. Additionally, BE-13793C is used in research to understand the biosynthetic pathways of indolocarbazole alkaloids and to explore the potential of co-culturing approaches for discovering new bioactive compounds .

Wirkmechanismus

The mechanism of action of BE-13793C involves its interaction with molecular targets such as DNA gyrase and topoisomerase enzymes. These enzymes are crucial for DNA replication and cell division. By inhibiting these enzymes, BE-13793C disrupts the replication process, leading to the death of cancer cells . The compound’s strong anti-proliferative activity against cancer cells, without significant toxicity to normal cells, makes it a promising candidate for further development as an anticancer agent .

Vergleich Mit ähnlichen Verbindungen

- Arcyriaflavin A

- Staurosporine

- Rebeccamycin

These compounds share the indolocarbazole core structure but differ in their functional groups and biological activities .

Eigenschaften

CAS-Nummer |

133805-03-5 |

|---|---|

Molekularformel |

C20H11N3O4 |

Molekulargewicht |

357.3 g/mol |

IUPAC-Name |

5,21-dihydroxy-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione |

InChI |

InChI=1S/C20H11N3O4/c24-9-5-1-3-7-11-13-14(20(27)23-19(13)26)12-8-4-2-6-10(25)16(8)22-18(12)17(11)21-15(7)9/h1-6,21-22,24-25H,(H,23,26,27) |

InChI-Schlüssel |

FETFZHLVPOJEBR-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)O)NC3=C4C(=C5C(=C23)C(=O)NC5=O)C6=C(N4)C(=CC=C6)O |

Kanonische SMILES |

C1=CC2=C(C(=C1)O)NC3=C4C(=C5C(=C23)C(=O)NC5=O)C6=C(N4)C(=CC=C6)O |

Synonyme |

12,13-dihydro-1,11-dihydroxy-5H-indolo(2,3-a)pyrrolo(3,4-c)carbazole-5,7(6H)-dione 5H-Indolo(2,3-a)pyrrolo(3,4-c)carbazole-5,7(6H)-dione, 12,13-dihydro-1,11-dihydroxy- BE 13793C BE-13793C J 104303 J-104303 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.